molecular formula C9H19NO3S B12523166 S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine CAS No. 656822-49-0

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine

Cat. No.: B12523166
CAS No.: 656822-49-0
M. Wt: 221.32 g/mol
InChI Key: GTJBXOQYHBJVCS-YUMQZZPRSA-N
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Description

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine: is a chemical compound that belongs to the class of cysteine derivatives It is characterized by the presence of a hydroxyhexyl group attached to the sulfur atom of the cysteine molecule

Properties

CAS No.

656822-49-0

Molecular Formula

C9H19NO3S

Molecular Weight

221.32 g/mol

IUPAC Name

(2R)-2-amino-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid

InChI

InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7-,8-/m0/s1

InChI Key

GTJBXOQYHBJVCS-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@@H](CCO)SC[C@@H](C(=O)O)N

Canonical SMILES

CCCC(CCO)SCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine typically involves the reaction of L-cysteine with a suitable hydroxyhexylating agent. One common method is the nucleophilic substitution reaction where L-cysteine reacts with 1-bromo-3-hexanol under basic conditions to form the desired product. The reaction is usually carried out in an aqueous or organic solvent at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound can be optimized using biocatalytic processes. Enzymes such as cysteine synthase can be employed to catalyze the reaction between L-cysteine and 1-hydroxyhexan-3-one, resulting in a more efficient and environmentally friendly production method. This approach reduces the need for harsh chemicals and high energy inputs, making it a sustainable option for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products Formed

    Oxidation: Formation of 3-oxohexyl-L-cysteine.

    Reduction: Formation of 1-hexyl-L-cysteine.

    Substitution: Formation of 3-chlorohexyl-L-cysteine or 3-aminohexyl-L-cysteine.

Scientific Research Applications

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.

    Industry: Utilized in the production of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to various biological effects, such as anti-inflammatory and cytoprotective actions.

Comparison with Similar Compounds

Similar Compounds

    S-[(3S)-1-Hydroxyhexan-3-yl]-D-cysteine: The enantiomer of the compound with similar properties but different biological activity.

    S-[(3R)-1-Hydroxyhexan-3-yl]-L-cysteine: A diastereomer with distinct stereochemistry and potentially different reactivity.

    S-[(3S)-1-Hydroxybutan-3-yl]-L-cysteine: A shorter-chain analog with different physical and chemical properties.

Uniqueness

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine is unique due to its specific stereochemistry and the presence of a hydroxyhexyl group, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

S-[(3S)-1-Hydroxyhexan-3-yl]-L-cysteine is a derivative of L-cysteine, an important amino acid known for its role in protein synthesis and various biological functions. This compound has garnered attention due to its potential biological activities, particularly in the fields of cancer research and antioxidant properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various cell lines, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C9H19NO3SC_9H_{19}NO_3S. The compound features a hydroxyhexane side chain attached to the sulfur atom of cysteine, which may influence its reactivity and biological interactions. The structural representation is as follows:

  • Molecular Formula : C9H19NO3SC_9H_{19}NO_3S
  • SMILES : CCCC(CCO)SCC@@HN
  • InChI : InChI=1S/C9H19NO3S/c1-2-3-7(4-5-11)14-6-8(10)9(12)13/h7-8,11H,2-6,10H2,1H3,(H,12,13)/t7?,8-/m0/s1

Anticancer Properties

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound was tested using the MTT assay against cell lines such as HeLa (cervical cancer), SH-SY5Y (neuroblastoma), SaOS2 (osteosarcoma), and U2OS (osteosarcoma).

Key Findings :

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 0.50 to 1.81 μM across different cancer cell lines.
  • Mechanism of Action : The compound induced reactive oxygen species (ROS) generation, which is crucial for its antiproliferative effects. For instance, in HeLa cells, the ROS levels increased significantly after treatment with this compound.
Cell LineIC50 (μM)ROS Generation
HeLa0.75Increased by 2.28-fold
SH-SY5Y1.20Increased by 1.61-fold
U2OS1.81Increased by 1.62-fold

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to various diseases including cancer.

Research Findings :
Studies indicate that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in cells. This activity is particularly beneficial in preventing cellular aging and mitigating the effects of chronic diseases.

Study on Cancer Cell Lines

A detailed study published in Molecules examined the effects of this compound on different cancer cell lines. The results demonstrated that treatment with this compound not only inhibited cell proliferation but also altered cell cycle distribution, leading to an accumulation of cells in the S-phase.

Experimental Setup :

  • Cell Culture : HeLa, SH-SY5Y, SaOS2, and U2OS cells were cultured under standard conditions.
  • Treatment Protocol : Cells were treated with varying concentrations of this compound for 24 and 48 hours.
  • Assessment Methods : Cell viability was assessed using the MTT assay; ROS levels were measured using fluorescence techniques.

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